2-Naphthaleneacetamide
Overview
Description
2-Naphthaleneacetamide is an organic compound belonging to the class of naphthalenes. It is characterized by a naphthalene ring system substituted with an acetamide group at the second position. This compound is known for its applications in various fields, including agriculture, where it is used as a plant growth regulator.
Mechanism of Action
Target of Action
2-Naphthaleneacetamide, also known as 2-(naphthalen-2-yl)acetamide, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are primarily involved in cell division, elongation, and differentiation .
Mode of Action
As a synthetic auxin, this compound mimics the action of natural auxins. It binds to the auxin receptors in the plant cells, triggering a series of events that lead to cell elongation and differentiation
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development. By mimicking natural auxins, it influences various metabolic processes, including cell division, cell elongation, and differentiation . The downstream effects of these processes include the promotion of root formation, fruit set, and other growth-related phenomena.
Result of Action
The primary result of this compound’s action is the promotion of plant growth and development. It can stimulate root formation, enhance fruit set, and influence other growth-related processes . The exact molecular and cellular effects depend on the concentration of the compound and the specific plant species.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and light intensity can affect the penetration of the compound into plant tissues . Moreover, environmental conditions can interact with the metabolic activity involved in the compound’s action . For example, shading after application is reported to increase fruit abscission and enhance the effectiveness of some thinning agents .
Biochemical Analysis
Biochemical Properties
2-Naphthaleneacetamide plays a significant role in biochemical reactions, particularly in plant systems. It interacts with several enzymes and proteins involved in the auxin signaling pathway. One of the primary interactions is with the enzyme indole-3-acetic acid (IAA) oxidase, which is responsible for the degradation of IAA, a natural auxin. By inhibiting IAA oxidase, this compound increases the levels of IAA, thereby enhancing its effects on plant growth and development . Additionally, it interacts with auxin-binding proteins, which facilitate its transport and signaling within plant cells.
Cellular Effects
This compound influences various cellular processes, particularly in plant cells. It promotes cell elongation, division, and differentiation by modulating the expression of genes involved in these processes. The compound enhances cell signaling pathways related to auxin, leading to increased cell proliferation and growth. It also affects cellular metabolism by altering the levels of key metabolites and enzymes involved in energy production and biosynthesis . In animal cells, this compound has been shown to induce genotoxic effects, including chromosome aberrations and micronucleus formation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to auxin receptors and transport proteins. This binding activates the auxin signaling pathway, leading to the transcription of auxin-responsive genes. The compound also inhibits the activity of IAA oxidase, resulting in higher levels of IAA and prolonged auxin signaling . Additionally, this compound can modulate the activity of other enzymes involved in hormone metabolism, further influencing plant growth and development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Studies have shown that the effects of this compound on cellular function can persist for several days, with significant changes in gene expression and metabolic activity observed within the first 24 to 48 hours of treatment . Long-term exposure to the compound can lead to sustained alterations in cellular processes, including changes in cell division and differentiation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant genotoxic and cytotoxic effects. Studies have shown that doses above 80 µg/mL can cause chromosome aberrations and micronucleus formation in human peripheral blood lymphocytes . Additionally, high doses of this compound can lead to a reduction in cell proliferation and an increase in cell death, indicating potential toxic effects at elevated concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to auxin metabolism. It interacts with enzymes such as IAA oxidase and peroxidases, which are involved in the synthesis and degradation of auxins. The compound can also affect the levels of other hormones, including cytokinins and gibberellins, by modulating the activity of enzymes involved in their biosynthesis and degradation . These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites, influencing overall plant growth and development.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of plant cells. The compound can be transported into the nucleus, where it interacts with auxin-responsive transcription factors to regulate gene expression. Additionally, this compound may localize to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein synthesis and transport . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetamide typically involves the reaction of 2-naphthylamine with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product through the formation of an amide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneacetamide undergoes various chemical reactions, including:
Reduction: The reduction of this compound can yield 2-naphthylacetamide.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Naphthaleneacetic acid
Reduction: 2-Naphthylacetamide
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
2-Naphthaleneacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of agricultural products, particularly as a plant growth regulator to promote fruit thinning and root development.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetamide: Another naphthalene derivative with similar applications in agriculture.
1-Naphthaleneacetic acid: A related compound used as a plant growth regulator.
Uniqueness
2-Naphthaleneacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a synthetic auxin makes it particularly valuable in agricultural applications, where precise control over plant growth is desired.
Properties
IUPAC Name |
2-naphthalen-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYUDSCQJGQXBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190116 | |
Record name | 2-Naphthaleneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36660-46-5 | |
Record name | 2-Naphthaleneacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036660465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthaleneacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthaleneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(naphthalen-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHALENEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q5KZ5BQH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.